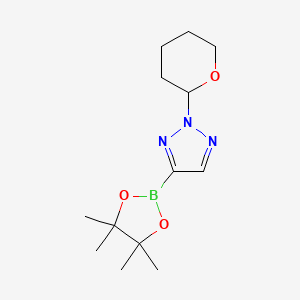
5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-4-chloro-1-methyl-1H-pyrazole (5-BrM-4-Cl-1-Me-1H-pyrazole) is a chemical compound belonging to the pyrazole family of heterocyclic compounds. It is an alkyl-substituted derivative of pyrazole, and is of interest due to its potential applications in scientific research. In
Aplicaciones Científicas De Investigación
5-BrM-4-Cl-1-Me-1H-pyrazole has been studied for its potential applications in scientific research. It has been used as a ligand for coordination chemistry, as a catalyst for organic reactions, and as a reagent for the synthesis of other compounds. Additionally, it has been studied for its potential use in the development of new drugs and materials.
Mecanismo De Acción
The mechanism of action of 5-BrM-4-Cl-1-Me-1H-pyrazole is not yet fully understood. However, it is believed to act as a ligand for coordination chemistry, as it binds to metal ions such as zinc and copper. Additionally, it is believed to act as a catalyst for organic reactions, as it facilitates the breaking of carbon-carbon and carbon-hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BrM-4-Cl-1-Me-1H-pyrazole are not yet fully understood. However, it is believed that it may have the potential to affect the activity of enzymes and other proteins, as well as the expression of genes. Additionally, it is thought that it may have the potential to affect the metabolism of certain compounds, such as lipids and carbohydrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-BrM-4-Cl-1-Me-1H-pyrazole in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, it is relatively non-toxic, and has a low potential for causing adverse effects. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, and is not very soluble in organic solvents. Additionally, it is not very stable in the presence of strong bases or acids.
Direcciones Futuras
There are several potential future directions for the research and development of 5-BrM-4-Cl-1-Me-1H-pyrazole. One potential direction is the development of new compounds based on its structure. Additionally, further research could be conducted to explore its potential applications in the development of new drugs and materials. Additionally, further research could be conducted to explore its potential effects on biochemical and physiological processes. Finally, further research could be conducted to explore its potential use in the development of new catalysts and ligands.
Métodos De Síntesis
5-BrM-4-Cl-1-Me-1H-pyrazole can be synthesized in a multi-step process. The first step involves the reaction of 1-methyl-1H-pyrazole with bromomethyl chloride in a chloroform solvent. This reaction yields 5-bromomethyl-1-methyl-1H-pyrazole. In the second step, the resulting compound is reacted with 4-chlorobenzoyl chloride in a chloroform solvent. This reaction yields 5-BrM-4-Cl-1-Me-1H-pyrazole.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole involves the reaction of 4-chloro-1-methyl-1H-pyrazole with bromomethane in the presence of a base to form the desired product.", "Starting Materials": [ "4-chloro-1-methyl-1H-pyrazole", "Bromomethane", "Base (such as sodium hydroxide or potassium carbonate)", "Solvent (such as acetone or DMF)" ], "Reaction": [ "Add 4-chloro-1-methyl-1H-pyrazole and base to a solvent and stir to dissolve.", "Add bromomethane dropwise to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry under vacuum to obtain the desired product." ] } | |
| 84547-58-0 | |
Fórmula molecular |
C5H6BrClN2 |
Peso molecular |
209.47 g/mol |
Nombre IUPAC |
5-(bromomethyl)-4-chloro-1-methylpyrazole |
InChI |
InChI=1S/C5H6BrClN2/c1-9-5(2-6)4(7)3-8-9/h3H,2H2,1H3 |
Clave InChI |
AZGHZEWFGLECRM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)Cl)CBr |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



